(1R,2S)-2-amino-3-methyl-4-methylene-cyclopentanecarboxylic acid
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Overview
Description
(1R,2S)-2-amino-3-methyl-4-methylene-cyclopentanecarboxylic acid is a chiral amino acid derivative with a unique cyclopentane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-amino-3-methyl-4-methylene-cyclopentanecarboxylic acid can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of phase transfer catalysis and enantioselective synthesis to achieve the desired stereochemistry .
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-amino-3-methyl-4-methylene-cyclopentanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
(1R,2S)-2-amino-3-methyl-4-methylene-cyclopentanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: It serves as a model compound for studying enzyme-substrate interactions and protein folding.
Industry: It is used in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (1R,2S)-2-amino-3-methyl-4-methylene-cyclopentanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades .
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid
- (1R,2S)-2-phenylcyclopropanaminium
- (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine
Uniqueness
(1R,2S)-2-amino-3-methyl-4-methylene-cyclopentanecarboxylic acid is unique due to its cyclopentane ring structure and specific stereochemistry. This configuration imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
786638-71-9 |
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Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
(1R,2S)-2-amino-3-methyl-4-methylidenecyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c1-4-3-6(8(10)11)7(9)5(4)2/h5-7H,1,3,9H2,2H3,(H,10,11)/t5?,6-,7+/m1/s1 |
InChI Key |
NVQVUWDXCUUHGQ-FWPZAIACSA-N |
Isomeric SMILES |
CC1[C@@H]([C@@H](CC1=C)C(=O)O)N |
Canonical SMILES |
CC1C(C(CC1=C)C(=O)O)N |
Origin of Product |
United States |
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